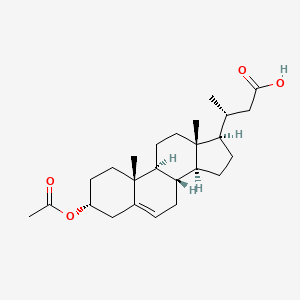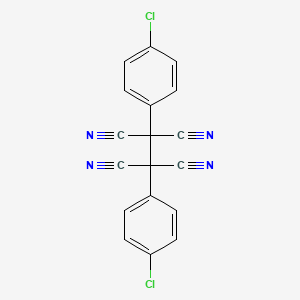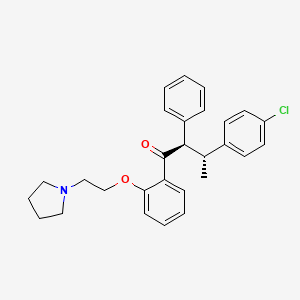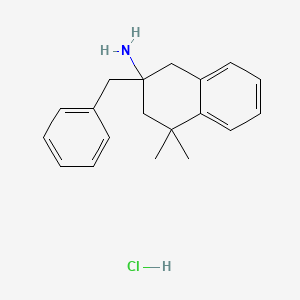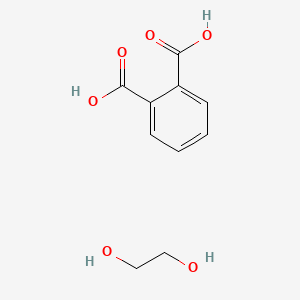
Phenothiazine, 2-chloro-10-(3-(4-methoxy-4-phenylpiperidino)propyl)-, monohydrochloride, hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenothiazine, 2-chloro-10-(3-(4-methoxy-4-phenylpiperidino)propyl)-, monohydrochloride, hydrate is a complex organic compound belonging to the phenothiazine class. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its unique chemical structure, which includes a phenothiazine core with a chloro substituent and a piperidino propyl side chain.
Métodos De Preparación
The synthesis of Phenothiazine, 2-chloro-10-(3-(4-methoxy-4-phenylpiperidino)propyl)-, monohydrochloride, hydrate involves several steps. The primary synthetic route includes the chlorination of phenothiazine followed by the introduction of the piperidino propyl side chain. The reaction conditions typically involve the use of solvents such as dichloromethane or chloroform, and catalysts like aluminum chloride. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Análisis De Reacciones Químicas
Phenothiazine, 2-chloro-10-(3-(4-methoxy-4-phenylpiperidino)propyl)-, monohydrochloride, hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Aplicaciones Científicas De Investigación
Phenothiazine, 2-chloro-10-(3-(4-methoxy-4-phenylpiperidino)propyl)-, monohydrochloride, hydrate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various derivatives and analogs for research purposes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of psychiatric disorders and as an antiemetic.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Phenothiazine, 2-chloro-10-(3-(4-methoxy-4-phenylpiperidino)propyl)-, monohydrochloride, hydrate involves its interaction with various molecular targets and pathways. In the context of its potential therapeutic effects, it is believed to act on neurotransmitter receptors in the brain, modulating the activity of dopamine and serotonin pathways. This modulation can lead to changes in mood, perception, and behavior, making it useful in the treatment of psychiatric disorders.
Comparación Con Compuestos Similares
Phenothiazine, 2-chloro-10-(3-(4-methoxy-4-phenylpiperidino)propyl)-, monohydrochloride, hydrate can be compared with other phenothiazine derivatives, such as chlorpromazine and promethazine While all these compounds share a common phenothiazine core, they differ in their substituents and side chains, which result in variations in their chemical properties and biological activities
Propiedades
Número CAS |
27972-34-5 |
|---|---|
Fórmula molecular |
C27H30Cl2N2OS |
Peso molecular |
501.5 g/mol |
Nombre IUPAC |
2-chloro-10-[3-(4-methoxy-4-phenylpiperidin-1-yl)propyl]phenothiazine;hydrochloride |
InChI |
InChI=1S/C27H29ClN2OS.ClH/c1-31-27(21-8-3-2-4-9-21)14-18-29(19-15-27)16-7-17-30-23-10-5-6-11-25(23)32-26-13-12-22(28)20-24(26)30;/h2-6,8-13,20H,7,14-19H2,1H3;1H |
Clave InChI |
CLAHTXOKWNDZMR-UHFFFAOYSA-N |
SMILES canónico |
COC1(CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)C5=CC=CC=C5.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Bicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate](/img/structure/B14685807.png)
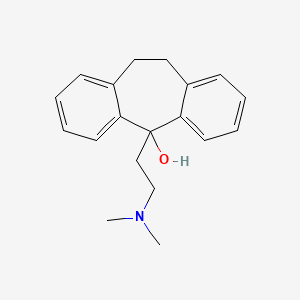
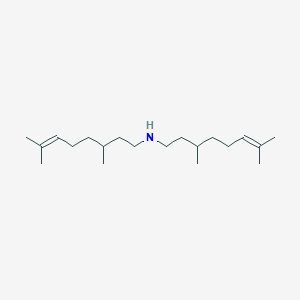

![N-[(5-bromopyridin-2-yl)carbamothioyl]benzamide](/img/structure/B14685821.png)
![4-[Bis(2-hydroxynaphthalen-1-yl)methyl]phenyl benzoate](/img/structure/B14685832.png)
